RepaglinideN-Oxide

Description

Contextualization of Repaglinide (B1680517) as an Oral Antidiabetic Agent

Repaglinide is an oral antidiabetic drug classified under the meglitinide (B1211023) class of medications. wikipedia.org It is prescribed for the management of type 2 diabetes mellitus, functioning as a short-acting insulin (B600854) secretagogue. drugbank.com The therapeutic action of Repaglinide is to lower blood glucose levels by stimulating the release of insulin from the beta cells of the pancreas. wikipedia.orgpharmgkb.org This process is dependent on the presence of functioning beta cells. fda.gov Repaglinide achieves this by closing ATP-dependent potassium channels in the beta-cell membrane, which leads to depolarization and an influx of calcium ions, ultimately triggering insulin secretion. wikipedia.orgfda.gov It is typically taken before meals to control postprandial blood glucose spikes. drugbank.comnih.gov

Significance of Metabolites and Impurities in Drug Development and Quality Control

In the realm of pharmaceutical development, the study of metabolites and impurities is of paramount importance. Metabolites are the products of the body's biotransformation of a drug, a process primarily occurring in the liver and intestines. allucent.com This metabolic process can significantly influence a drug's efficacy, safety, and pharmacokinetic profile. allucent.comresearchgate.net While some metabolites are pharmacologically inert, others may possess their own therapeutic activity or, conversely, contribute to adverse effects. allucent.com Therefore, a thorough understanding of a drug's metabolic pathways is crucial for comprehensive safety and efficacy assessments. allucent.com

Impurities, on the other hand, are unwanted chemical substances that can arise during the manufacturing process or upon storage of the drug substance or its formulation. asianjpr.com These can include starting materials, intermediates, by-products, or degradation products. asianjpr.com The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Consequently, regulatory bodies mandate stringent control over impurity levels in pharmaceutical preparations. google.com The identification, characterization, and quantification of both metabolites and impurities are critical components of quality control, ensuring the consistency, safety, and effectiveness of pharmaceutical products. asianjpr.comnih.gov

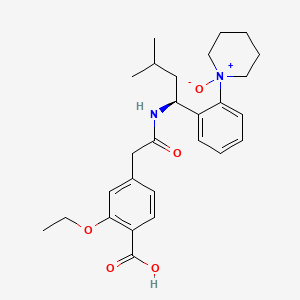

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H36N2O5 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-oxidopiperidin-1-ium-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C27H36N2O5/c1-4-34-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29(33)14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1 |

InChI Key |

TZLRUXDWYSNYRF-QHCPKHFHSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O |

Origin of Product |

United States |

Formation Pathways and Biotransformation of Repaglinide N Oxide

Enzymatic Oxidative Biotransformation of Repaglinide (B1680517) to N-Oxide

Investigation in In Vitro Biotransformation Systems

Recombinant Enzyme Systems for Pathway Elucidation

The enzymatic biotransformation of repaglinide has been extensively studied using recombinant human cytochrome P450 (CYP) enzymes to identify the specific pathways of its metabolism. Research has confirmed that CYP2C8 and CYP3A4 are the principal enzymes involved in the in vitro oxidative metabolism of repaglinide. nih.govdrugbank.comnih.gov

Studies utilizing insect cells transfected with individual human P450 enzymes (Supersomes™) have elucidated the roles of these specific enzymes in forming repaglinide's main metabolites. drugbank.com The primary metabolites identified are M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (resulting from hydroxylation on the piperidine (B6355638) ring). clinpgx.orgresearchgate.net Specifically, recombinant CYP2C8 is predominantly responsible for the formation of the M4 metabolite, while recombinant CYP3A4 primarily catalyzes the formation of the M1 and M2 metabolites. drugbank.comclinpgx.org

While these recombinant systems have been pivotal in mapping the oxidative metabolism of repaglinide, the formation of Repaglinide N-Oxide as a significant metabolite via this enzymatic pathway is not prominently reported in the scientific literature. The focus of metabolic studies has remained on the hydroxylation and oxidation pathways leading to the M1, M2, and M4 metabolites. nih.govclinpgx.org

The rate of metabolite formation in these recombinant systems highlights the distinct activities of the enzymes. For instance, the rate of M4 formation in CYP2C8 Supersomes™ was found to be 2.5 pmol min⁻¹ pmol⁻¹ CYP enzyme, compared to only about 0.1 pmol min⁻¹ pmol⁻¹ CYP enzyme in CYP3A4 Supersomes™. drugbank.com

Kinetic Characterization of N-Oxide Formation

The kinetic profiles for the biotransformation of repaglinide have been characterized for its major metabolic pathways. researchgate.net However, specific kinetic data such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) for the enzymatic formation of Repaglinide N-Oxide are not detailed in the available literature, as this is not identified as a primary metabolic route.

Kinetic studies have instead focused on the formation of the well-documented metabolites M1, M2, and M4. Research has shown that unbound Kₘ values for the formation of these major metabolites were consistent (within a 2-fold range) across various in vitro systems, including human hepatocytes, human liver microsomes, S9 fractions, and recombinant CYP enzymes. researchgate.net

Distinct differences in metabolic clearance ratios have been observed between the key enzymes. For the formation of metabolites M1 and M4, a 60-fold M1/M4 ratio was noted in recombinant CYP3A4, in contrast to a ratio of 0.05 in recombinant CYP2C8, further cementing the specific roles of these enzymes in repaglinide's metabolism. researchgate.net Inhibition kinetics have also been explored; for example, quercetin (B1663063) was found to exhibit mixed inhibition on repaglinide metabolism in human liver microsomes with an inhibition constant (Kᵢ) of 24.2 μM.

Non-Enzymatic and Degradative Formation of Repaglinide N-Oxide

Beyond enzymatic pathways, Repaglinide N-Oxide can potentially be formed through non-enzymatic chemical degradation, particularly under oxidative stress.

Oxidative Degradation Mechanisms Leading to N-Oxide Formation

Forced degradation studies have demonstrated that repaglinide is susceptible to degradation under oxidative conditions. lew.ro Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) results in significant degradation of the parent compound. sphinxsai.commdpi.com This oxidative stress can lead to the formation of various degradation products.

While the piperidine moiety within the repaglinide structure is a potential site for N-oxidation, comprehensive characterization of all degradation products formed under oxidative stress is not fully detailed in the available literature. One study noted the appearance of a major degradation peak when repaglinide was exposed to 3% H₂O₂ for 60 minutes, though the structure was not elucidated. lew.ro Therefore, while oxidative degradation of repaglinide is confirmed, the direct identification of Repaglinide N-Oxide as a resulting product from these specific stress studies remains to be conclusively established.

Influence of Stress Conditions (e.g., pH, Temperature, Light, Oxidants) on N-Oxide Generation

The stability of repaglinide is significantly influenced by various environmental stress factors, which can lead to the generation of multiple degradation products. It is important to note that the following data pertains to the degradation of the parent drug, and the specific formation of Repaglinide N-Oxide under these conditions has not been quantified.

pH : Repaglinide is notably sensitive to acidic conditions, with degradation of 19.93% in 0.01 M HCl and 38.32% in 0.1 M HCl. The drug is more stable in alkaline media, showing degradation in the range of 6.13–7.24% in 0.01 M to 0.1 M NaOH. mdpi.com

Oxidants : The drug degrades in the presence of hydrogen peroxide, with degradation percentages of 9.16% in 0.3% H₂O₂ and 21.75% in 3% H₂O₂. mdpi.com

Temperature and Light : Repaglinide has shown susceptibility to thermal and photolytic degradation, although in some studies, no major degradation products were observed after exposure to 100°C or 254 nm UV light for 6 hours. lew.ro

The table below summarizes findings from various stress testing studies on repaglinide.

| Stress Condition | Concentration/Setting | Duration | Temperature | Degradation (%) | Reference |

| Acidic | 0.1 N HCl | 8 hours | 80°C | No degradation | sphinxsai.com |

| Acidic | 0.01 M HCl | - | 70°C | 19.93 | mdpi.com |

| Acidic | 0.1 M HCl | - | 70°C | 38.32 | mdpi.com |

| Alkaline | 0.1 N NaOH | - | - | Significant | lew.ro |

| Alkaline | 0.01 M NaOH | - | 70°C | 6.13 | mdpi.com |

| Alkaline | 0.1 M NaOH | - | 70°C | 7.24 | mdpi.com |

| Oxidative | 6% H₂O₂ | 4 hours | Room Temp | - | sphinxsai.com |

| Oxidative | 3% H₂O₂ | 60 minutes | - | Significant | lew.ro |

| Oxidative | 0.3% H₂O₂ | - | 70°C | 9.16 | mdpi.com |

| Oxidative | 3% H₂O₂ | - | 70°C | 21.75 | mdpi.com |

| Thermal | Dry Heat | - | - | Susceptible | sphinxsai.com |

| Thermal | 100°C | 6 hours | 100°C | No major degradation | lew.ro |

| Photolytic | 254 nm UV Light | 6 hours | - | No major degradation | lew.ro |

Electrochemical Oxidation Processes to Piperidine N-Oxide Analogues

The electrochemical behavior of repaglinide has been investigated, revealing a direct pathway to the formation of its N-oxide derivative. Studies using glassy carbon electrodes show that repaglinide undergoes an irreversible oxidation process across a wide pH range (pH 2-11). nih.govresearchgate.net

It has been proposed that this electrochemical oxidation is located on the nitrogen atom of the piperidine moiety. lew.romdpi.com The mechanism involves a two-electron, two-proton oxidation process that directly yields the piperidine N-oxide of repaglinide. mdpi.com This finding provides a clear, non-enzymatic route for the formation of Repaglinide N-Oxide under specific electrochemical conditions, confirming the susceptibility of the piperidine nitrogen to oxidation.

Structural Elucidation and Characterization of Repaglinide N Oxide

Advanced Spectroscopic and Spectrometric Methodologies

The unambiguous structural confirmation of Repaglinide (B1680517) N-Oxide is achieved through a combination of advanced analytical methods that provide complementary information regarding its mass, elemental makeup, and atomic connectivity.

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for determining the precise molecular weight and elemental composition of Repaglinide N-Oxide. This method provides an accurate mass measurement of the molecule, which allows for the calculation of a unique elemental formula. For Repaglinide N-Oxide, the molecular formula has been established as C₂₇H₃₆N₂O₅. clearsynth.com This corresponds to a monoisotopic mass of 468.2624 Da. The high accuracy of HR-MS helps to unequivocally differentiate the N-oxide from other potential degradation products or metabolites with the same nominal mass. researchgate.net

Table 1: Molecular Properties of Repaglinide N-Oxide Determined by HR-MS

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₆N₂O₅ | clearsynth.com |

| Molecular Weight ( g/mol ) | 468.59 | clearsynth.com |

| Monoisotopic Mass (Da) | 468.2624 | Calculated |

| CAS Number | 121167-81-5 | clearsynth.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of a molecule by providing detailed information about the chemical environment of individual atoms. rsc.org While specific spectral data for Repaglinide N-Oxide is not widely published, the structural confirmation relies on comparing its ¹H and ¹³C NMR spectra with those of the parent Repaglinide.

The formation of the N-oxide on the piperidine (B6355638) ring nitrogen atom induces significant changes in the chemical shifts of the adjacent protons and carbons. Protons on the carbons alpha to the N-oxide nitrogen would be expected to shift downfield (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom. Similarly, the ¹³C NMR spectrum would show a corresponding downfield shift for these alpha carbons. By analyzing these specific spectral changes, alongside two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) that reveal proton-proton and proton-carbon correlations, the exact site of oxidation is confirmed. scirp.org This level of detailed structural analysis is standard for the characterization of repaglinide impurities. researchgate.netresearchgate.net

Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used to elucidate the structure of drug degradation products by analyzing their fragmentation patterns. nih.govresearchgate.net In the case of Repaglinide N-Oxide, the analysis begins with the observation of its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 469.

Upon collision-induced dissociation, Repaglinide N-Oxide undergoes characteristic fragmentation that helps to confirm its structure. A key diagnostic fragmentation for N-oxide compounds is the neutral loss of an oxygen atom (16 Da), a process often referred to as deoxygenation. nih.gov This results in a product ion at m/z 453, which corresponds to the [M+H]⁺ ion of the parent Repaglinide. nih.gov Further fragmentation studies have identified other pathways, such as the elimination of a C₄H₇O group. researchgate.net These specific fragmentation patterns, when compared to the fragmentation of the parent drug, provide conclusive evidence for the identity of Repaglinide N-Oxide. researchgate.netscribd.com

Table 2: Key Fragmentation Data for Repaglinide N-Oxide from MS/MS Analysis

| Ion | m/z (Mass-to-Charge Ratio) | Description | Source |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | 469 | Protonated Repaglinide N-Oxide | nih.gov |

| Product Ion [M+H-O]⁺ | 453 | Loss of oxygen atom (deoxygenation) | nih.gov |

| Other Product Ions | Varies | Result from further fragmentation, e.g., elimination of C₄H₇O group | researchgate.net |

Stereochemical Considerations and Isomerism of N-Oxide Forms

The stereochemistry of Repaglinide N-Oxide is an important consideration, as the biological activity of chiral drugs often resides in a single enantiomer. The parent drug, Repaglinide, is the (S)-enantiomer of the molecule. researchgate.net The chiral center is located at the carbon atom connecting the 3-methyl-1-butyl group to the amide nitrogen.

The formation of Repaglinide N-Oxide occurs via oxidation of the nitrogen atom within the piperidine ring. This reaction does not affect the existing chiral center, meaning the (S)-configuration is retained in the N-oxide derivative. Therefore, Repaglinide N-Oxide is also a chiral molecule. The introduction of the oxygen atom on the tertiary amine nitrogen can create a new stereogenic center at the nitrogen, potentially leading to the formation of diastereomers. However, detailed studies on the separation and characterization of these potential diastereomeric forms of Repaglinide N-Oxide are not extensively reported in the available literature.

Isolation and Purification Techniques for N-Oxide Reference Standards

The availability of pure reference standards is essential for the accurate quantification of impurities in bulk drug substances and finished pharmaceutical products. For Repaglinide N-Oxide, this involves its generation, isolation, and purification.

The compound is typically generated through forced degradation studies, where the parent Repaglinide is subjected to oxidative stress, for example, using hydrogen peroxide (H₂O₂). researchgate.netnih.gov Following degradation, the resulting mixture contains the parent drug, the N-oxide, and other degradation products.

The isolation and purification of the N-oxide from this complex mixture are most commonly achieved using preparative high-performance liquid chromatography (prep-HPLC). researchgate.netresearchgate.net Reversed-phase chromatography, often utilizing a C18 stationary phase, is employed to separate the components based on their polarity. nih.govresearchgate.net The fractions containing the purified Repaglinide N-Oxide are collected, and the solvent is removed to yield the solid reference standard. The purity of the isolated standard is then confirmed using analytical HPLC and the structural identity is verified by the spectroscopic methods described previously.

Analytical Methodologies for Detection and Quantification of Repaglinide N Oxide

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Repaglinide (B1680517) N-Oxide from the parent drug and other related substances. Various techniques have been developed to achieve adequate resolution and sensitivity.

Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are widely employed to resolve Repaglinide from its degradation products, including Repaglinide N-Oxide. sphinxsai.com These methods are crucial for routine quality control and stability studies. sphinxsai.com Method development typically involves optimizing the stationary phase, mobile phase composition, pH, and detector wavelength to ensure specificity, accuracy, and precision. sphinxsai.comresearchgate.net

Forced degradation studies are performed under various stress conditions such as acid, base, oxidation, and heat to demonstrate that the method can effectively separate the drug from its degradation products. sphinxsai.comakjournals.com Significant degradation of Repaglinide is often observed under oxidative stress, leading to the formation of Repaglinide N-Oxide. mdpi.comtandfonline.com The validation of these HPLC methods is conducted according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and robustness. akjournals.com

Table 1: Examples of HPLC Method Parameters for Repaglinide and its Degradation Products

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (Repaglinide) | Reference |

|---|---|---|---|---|---|

| YMC Pack AM ODS (5 µm, 250 mm x 4.6 mm) | Methanol: 10 mM KH₂PO₄ buffer (pH 2.5) (70:30 v/v) | 1.0 | 210 | 11.3 min | akjournals.com |

| Luna C18 (5µm, 25 cm x 4.6 mm) | Acetonitrile: KH₂PO₄ buffer (pH 4.5) (60:40 v/v) | 1.0 | 278 | Not Specified | sphinxsai.com |

| Kinetex C18 (5µm, 150 mm x 4.60 mm) | Acetonitrile: Water (0.05% TFA, pH 3.0) (50:50 v/v) | 1.0 | 215 | 3.82 min | lew.ro |

This table is interactive. You can sort and filter the data as needed.

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) to achieve significantly faster analysis times and improved resolution. researchgate.net This technique is particularly valuable for analyzing complex mixtures of a drug and its impurities. researchgate.net Stability-indicating UPLC methods have been developed for Repaglinide, demonstrating effective separation from degradation products formed under stress conditions, including the N-oxide from oxidative stress. lew.roresearchgate.net The enhanced sensitivity and speed of UPLC make it a powerful tool for high-throughput screening in quality control environments. researchgate.net

One study detailed a UPLC method using a Waters Acquity BEH C18 column that resolved Repaglinide from its degradation products in a total run time of only 4 minutes. researchgate.net Another study employed an Acquity BEH Shield-RP-C18 column for impurity characterization. tandfonline.comresearchgate.net

Table 2: UPLC Method Parameters for Repaglinide and its Degradation Products

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (Repaglinide) | Reference |

|---|---|---|---|---|---|

| Waters Aquity BEH C18 (1.7 µm, 100 x 2.1 mm) | Acetonitrile: KH₂PO₄ buffer (pH 3.2) (60:40 v/v) | Not Specified | 245 | Not Specified | researchgate.net |

| Kinetex C18 (particle size not specified) | Acetonitrile: Water (0.05% TFA, pH 3.0) (50:50 v/v) | 0.3 | 215 | 2.10 min | lew.ro |

This table is interactive. You can sort and filter the data as needed.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the quantification of Repaglinide and the detection of its degradation products. rjptonline.org In HPTLC, a stationary phase such as silica (B1680970) gel precoated on aluminum plates is used with a suitable mobile phase to separate the components. rjptonline.orginnovareacademics.in The separated spots are then quantified using a densitometer at a specific wavelength. researchgate.net

Stability-indicating HPTLC methods have been validated for Repaglinide analysis. researchgate.net These methods can effectively separate the parent drug from degradation products formed during forced degradation studies, including those from oxidative stress. researchgate.net The specificity of the method is confirmed when the degradation products have significantly different R_f values from the parent drug. researchgate.net

Table 3: HPTLC Method Parameters for Repaglinide and its Degradation Products

| Stationary Phase | Mobile Phase (v/v/v/v) | Detection (nm) | R_f Value (Repaglinide) | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | Chloroform: Methanol (9:1) | 254 | 0.41 | innovareacademics.in |

| Silica Gel 60 F254 | Methanol: Toluene (2:8) | 242 | Not Specified | rjptonline.org |

| Silica Gel 60F-254 | Chloroform: Methanol: Ammonia: Glacial Acetic Acid (7.5:1.5:0.9:0.1) | 240 | 0.38 | researchgate.net |

This table is interactive. You can sort and filter the data as needed.

Coupled Techniques for Enhanced Specificity

To achieve unambiguous identification of impurities like Repaglinide N-Oxide, chromatographic techniques are often coupled with spectroscopic detectors, most notably mass spectrometry and nuclear magnetic resonance.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling, combining the separation power of LC with the mass-analyzing capability of MS. ijlpr.com This hyphenated technique is used to identify unknown impurities by providing molecular weight and fragmentation data. researchgate.net

In the context of Repaglinide, LC-MS/MS studies have been instrumental in characterizing degradation products formed under stress conditions. tandfonline.comresearchgate.net Significant degradation is noted under oxidative conditions, and LC-MS analysis helps in the elucidation of the resulting products. tandfonline.com One study specifically identified Repaglinide N-Oxide by comparing its collision-induced dissociation mass spectral data with that of the parent Repaglinide, allowing for the proposal of a definitive structure and fragmentation pathway. researchgate.net The high sensitivity of LC-MS allows for the detection of impurities at very low levels. ijlpr.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful, albeit less common, technique for the definitive structural elucidation of impurities without the need for time-consuming isolation. amazonaws.comsoeagra.com By coupling an HPLC system directly to an NMR spectrometer, it is possible to acquire detailed structural information (such as ¹H and ¹³C NMR spectra) on compounds as they elute from the column. amazonaws.com

For complex pharmaceutical impurity profiles, LC-NMR provides unambiguous structural data that complements the molecular weight information from LC-MS. amazonaws.com While specific LC-NMR studies focusing solely on Repaglinide N-Oxide are not prevalent, the technique has been applied to characterize a range of impurities in Repaglinide bulk drug batches. rsc.org In one instance, seven unknown impurities were detected by UPLC, and their structures were determined using extensive NMR and MS analysis after isolation, highlighting the critical role of NMR in confirming the exact chemical structure of process-related impurities and degradation products. rsc.org

Electrochemical and Voltammetric Analytical Approaches

Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of electroactive compounds like Repaglinide. The electrochemical oxidation of Repaglinide at a glassy carbon electrode has been studied, revealing an irreversible oxidation process. lew.rojst.go.jpnih.govresearchgate.net This process is attributed to the oxidation of the nitrogen atom within the piperidine (B6355638) moiety of the Repaglinide molecule. lew.ro

Research indicates that the electrochemical oxidation of Repaglinide proceeds via a two-electron process, resulting in the formation of Repaglinide N-Oxide. lew.ro This principle forms the basis for various voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV), for the quantitative determination of Repaglinide. lew.romdpi.com While these methods are primarily focused on the parent drug, the electrochemical conversion to the N-oxide is the underlying detection mechanism. The peak current generated during this oxidation is proportional to the concentration of Repaglinide, allowing for its quantification. jst.go.jpresearchgate.net

The optimal conditions for this electroanalytical determination have been investigated across various pH levels and buffer systems, with acidic media often providing the best results in terms of signal intensity and peak shape. lew.romdpi.com For instance, studies have utilized Britton-Robinson buffer and sulfuric acid solutions to achieve well-defined oxidation peaks. lew.rojst.go.jp The development of modified electrodes, such as those using tin oxide (SnO₂) anchored on porous reduced graphene oxide (p-rGO), has been shown to significantly enhance the electrochemical signal, leading to ultra-sensitive detection limits for Repaglinide, based on its oxidation to the N-oxide form. mdpi.com

| Technique | Electrode | Key Finding | Reference |

| Cyclic Voltammetry | Glassy Carbon Electrode (GCE) | Irreversible oxidation of the piperidine nitrogen to form Repaglinide N-Oxide. | lew.ro |

| Differential Pulse Voltammetry (DPV) | Carbon Paste & Glassy Carbon | Linear current response for Repaglinide quantification based on its oxidation. | jst.go.jpnih.gov |

| Square-Wave Voltammetry (SWV) | SnO₂/p-rGO Modified GCE | Enhanced sensitivity for Repaglinide detection via its oxidation. | mdpi.com |

Development and Validation of Stability-Indicating Assays

Stability-indicating assay methods (SIAMs) are crucial for determining the intrinsic stability of a drug substance and for monitoring the purity of pharmaceutical formulations. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the analytical method is specific for the API. For Repaglinide, various stability-indicating methods, primarily based on chromatography, have been developed and validated according to International Conference on Harmonization (ICH) guidelines. rjptonline.orgsphinxsai.comsemanticscholar.org

Forced degradation studies are a cornerstone of developing SIAMs. Repaglinide has been subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis to generate its degradation products. semanticscholar.orgnih.govakjournals.com Significant degradation has been consistently observed under oxidative stress conditions, such as exposure to hydrogen peroxide (H₂O₂), leading to the formation of Repaglinide N-Oxide as a major impurity. lew.rosphinxsai.comresearchgate.net Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) have proven effective in separating Repaglinide from its degradation products, including the N-oxide. semanticscholar.orgresearchgate.nettandfonline.com

The validation of these stability-indicating methods involves assessing several key parameters to ensure their reliability.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants, is paramount. In the context of Repaglinide analysis, specificity is demonstrated by achieving good resolution between the peak for Repaglinide and the peaks for its degradation products, including Repaglinide N-Oxide. semanticscholar.orgakjournals.com HPTLC methods have successfully separated Repaglinide (Rf value 0.38) from its oxidative degradation products (Rf values 0.41, 0.46, and 0.62). semanticscholar.org Similarly, HPLC methods show distinct retention times for the parent drug and its degradants. sphinxsai.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For HPTLC methods developed for Repaglinide, the LOD and LOQ have been reported to be as low as 0.023 ng/spot and 0.069 ng/spot, respectively, demonstrating high sensitivity. semanticscholar.orgnih.gov Validated HPLC methods have shown an LOQ of 0.833 µg/mL. researchgate.net

Accuracy: Accuracy is typically evaluated through recovery studies by spiking a known amount of the standard into the sample. For analytical methods determining Repaglinide, accuracy is consistently high, with recovery values generally falling within the 98-102% range, indicating minimal systematic error. sphinxsai.comsemanticscholar.org

Precision: Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the Relative Standard Deviation (%RSD). For validated Repaglinide assays, the %RSD values for precision are consistently below the 2% threshold stipulated by regulatory guidelines, confirming the methods are highly reproducible. rjptonline.orgsemanticscholar.org

| Parameter | HPTLC Method Findings | HPLC Method Findings | Reference |

| Specificity | Degraded products well-resolved from the pure drug. | Degradation product peaks are well-separated from the Repaglinide peak. | sphinxsai.comsemanticscholar.org |

| LOD | 0.023 ng/spot | 0.275 µg/mL | semanticscholar.orgnih.govresearchgate.net |

| LOQ | 0.069 ng/spot | 0.833 µg/mL | semanticscholar.orgnih.govresearchgate.net |

| Accuracy (% Recovery) | 98.79 - 99.61% | 100.03 - 100.15% | sphinxsai.comsemanticscholar.org |

| Precision (%RSD) | < 2% | < 2% | rjptonline.orgsemanticscholar.org |

As established in forced degradation studies, Repaglinide N-Oxide is a significant product formed under oxidative conditions. researchgate.net Stability-indicating methods are specifically designed to quantify such impurities. Using a validated UHPLC method, the degradation of Repaglinide was observed when exposed to 30% H₂O₂. The resulting chromatogram showed a significant peak corresponding to the N-oxide impurity, which was characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.nettandfonline.com

The LC-MS/MS analysis confirms the identity of the degradation product by identifying its mass-to-charge ratio (m/z). The proposed mechanism involves the oxidation of the piperidine nitrogen of the Repaglinide molecule. researchgate.netscribd.com The ability of these validated chromatographic methods to separate and quantify the N-oxide peak allows for the accurate monitoring of this impurity in both bulk drug substance and finished pharmaceutical products, ensuring they remain within acceptable safety limits throughout their shelf life. veeprho.com

Reference Standards and Certified Reference Materials for N-Oxide Analysis

The accurate quantification of Repaglinide N-Oxide relies on the availability of high-purity reference standards. A reference standard is a highly characterized material used as a benchmark for confirming the identity and measuring the purity and concentration of a substance.

Several chemical and pharmaceutical reference material suppliers offer Repaglinide N-Oxide as a distinct product. pharmaffiliates.comclearsynth.com These standards are essential for various analytical applications, including:

Method Development and Validation: To confirm the specificity of the analytical method by demonstrating that the peak for the N-oxide is well-resolved from the parent compound.

Peak Identification: To identify unknown peaks in a chromatogram of a stressed or stability sample by comparing retention times.

Quantitative Analysis: To create calibration curves for the accurate quantification of the impurity.

Repaglinide N-Oxide reference standards are available commercially and are identified by their unique CAS Number, 121167-81-5. pharmaffiliates.comclearsynth.comveeprho.com These standards are typically provided with a certificate of analysis that includes characterization data to confirm their identity and purity, making them suitable for use in quality control (QC) laboratories and for regulatory submissions. clearsynth.com In addition to the specific N-oxide standard, reference standards for Repaglinide itself, such as the Repaglinide EP Reference Standard, are also critical for validating analytical methods and performing assays. sigmaaldrich.com

Pharmacological and Mechanistic Research of Repaglinide N Oxide

Assessment of In Vitro Biological Activity

The in vitro assessment of Repaglinide (B1680517) N-Oxide is contextualized by its position as a product of metabolic transformation. A study involving electrochemical oxidation proposed that Repaglinide undergoes oxidation at the nitrogen atom in the piperidine (B6355638) moiety to yield a piperidine N-oxide. mdpi.com

Specific receptor binding studies focusing exclusively on Repaglinide N-Oxide are not extensively detailed in publicly available scientific literature. The parent compound, Repaglinide, exerts its therapeutic effect by binding to distinct sites on the ATP-dependent potassium (K-ATP) channels of pancreatic β-cells. nih.govauburn.edu This binding is different from that of sulfonylureas. auburn.edu However, the metabolites of Repaglinide, which would include Repaglinide N-Oxide, are generally considered not to possess clinically relevant hypoglycemic activity. nih.govpharmgkb.org This suggests a lack of significant binding affinity for the therapeutic target receptors of the parent drug.

Research has primarily focused on the enzymes responsible for the metabolism of Repaglinide, rather than the inhibitory or modulatory effects of its metabolites. The metabolism of Repaglinide is extensive, with the cytochrome P450 system playing a crucial role. nih.govnih.gov Specifically, CYP2C8 and CYP3A4 are the principal enzymes involved in the biotransformation of Repaglinide into its various metabolites. nih.govpharmgkb.orgfda.govhres.ca For instance, CYP3A4 is involved in the N-dealkylation of Repaglinide to the M2 metabolite and its subsequent oxidation to the M1 metabolite. auburn.edufda.gov While Repaglinide N-Oxide is an oxidation product, specific studies detailing its direct effects on enzyme inhibition or modulation are not prominent. The general understanding is that Repaglinide's metabolites are pharmacologically inactive. nih.govpharmgkb.orgnih.govfda.gov

Table 1: Key Enzymes in the Metabolism of Parent Repaglinide

| Enzyme | Role in Repaglinide Metabolism | Key Metabolites Formed | Reference |

|---|---|---|---|

| CYP2C8 | Principal catalyst for metabolism | Metabolite M4 (hydroxylation on piperidine ring) | pharmgkb.org |

| CYP3A4 | Principal catalyst for metabolism | Metabolite M1 (aromatic amine) and M2 (oxidized dicarboxylic acid) | auburn.edupharmgkb.orgfda.gov |

The cellular transport mechanisms for the parent drug, Repaglinide, have been studied. It is identified as a substrate for the active hepatic uptake transporter, the organic anion transporting polypeptide OATP1B1. fda.govfda.gov This transporter facilitates the entry of Repaglinide into hepatocytes, where it undergoes extensive metabolism. nih.gov Specific studies delineating the cellular uptake and transport mechanisms for the Repaglinide N-Oxide metabolite are not available. As metabolites are typically more water-soluble to facilitate excretion, their transport mechanisms may differ from the parent drug, though this has not been specifically elucidated for Repaglinide N-Oxide.

Computational and In Silico Modeling of N-Oxide Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and dynamic behavior of a ligand within the active site of a target protein. While specific docking studies on Repaglinide N-Oxide are not extensively documented, insights can be extrapolated from the numerous simulations performed on the parent compound, Repaglinide.

Repaglinide's primary mechanism of action involves the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, a complex which includes the sulfonylurea receptor 1 (SUR1) subunit. researchgate.netresearchgate.net Molecular docking and MD simulations have been employed to investigate the interaction of Repaglinide within the binding site of the KATP channel. researchgate.net These studies reveal key interactions that stabilize the drug in the channel's pore, leading to its closure and subsequent insulin (B600854) secretion. researchgate.net

The formation of Repaglinide N-Oxide is proposed to occur via the oxidation of the nitrogen atom within the piperidine moiety of the Repaglinide structure. acs.org The introduction of an N-oxide group would significantly alter the physicochemical properties of this part of the molecule. The N-oxide functional group is highly polar and can act as a strong hydrogen bond acceptor. nih.gov

Predicted Interaction Changes:

Increased Polarity: The N-oxide group would increase the local polarity of the piperidine ring, potentially altering its interaction with hydrophobic pockets in the binding site.

Hydrogen Bonding: The N-oxide could form new or stronger hydrogen bonds with amino acid residues in the target protein, such as SUR1 or metabolizing enzymes like CYP2C8. researchgate.netnih.gov

Steric Effects: The addition of the oxygen atom could introduce steric hindrance, possibly changing the optimal binding pose of the molecule within the active site.

Molecular docking studies on other N-oxide metabolites have shown that such a modification can significantly influence binding affinity. For instance, the N-oxide metabolite of sorafenib (B1663141) demonstrated a lower IC50 value (indicating higher potency) against CYP2C8 compared to its parent drug, a change attributed to additional hydrogen bonding interactions identified in docking simulations. researchgate.net Similarly, docking studies of pyridine (B92270) N-oxide derivatives have been used to guide the optimization of lead compounds in drug discovery, highlighting the predictive power of these models. liverpool.ac.uk Therefore, it is plausible that molecular docking of Repaglinide N-Oxide would reveal a distinct binding profile compared to Repaglinide, which could affect its activity at the KATP channel and its susceptibility to metabolizing enzymes.

| Protein Target/Enzyme | Role in Relation to Repaglinide | Potential Impact of N-Oxidation on Interaction |

| KATP Channel (SUR1) | Primary therapeutic target; inhibited by Repaglinide to stimulate insulin release. researchgate.net | Altered binding affinity and orientation due to changes in polarity and hydrogen bonding, potentially modifying inhibitory activity. |

| Cytochrome P450 2C8 (CYP2C8) | Primary enzyme responsible for the metabolism of Repaglinide. mdpi.com | Modified substrate recognition and binding, potentially leading to altered rate of metabolism or different inhibitory profile. researchgate.net |

| Cytochrome P450 3A4 (CYP3A4) | Secondary enzyme involved in Repaglinide metabolism. mdpi.com | Changes in binding pose could affect its contribution to the overall metabolism of the N-oxide derivative. |

This table summarizes the key proteins interacting with Repaglinide and the predicted changes in these interactions for Repaglinide N-Oxide based on computational modeling principles.

In silico tools are also crucial for predicting the metabolic fate and chemical stability of drug candidates and their metabolites.

Prediction of Metabolic Pathways: The metabolism of Repaglinide is well-characterized and primarily involves the cytochrome P450 enzyme system. europa.eupensoft.net Specifically, CYP2C8 and, to a lesser extent, CYP3A4 are responsible for its biotransformation into an oxidized dicarboxylic acid (M2) and an aromatic amine (M1). mdpi.comeuropa.eu These major metabolites are known to be pharmacologically inactive. europa.eu

The formation of Repaglinide N-Oxide represents an alternative metabolic pathway. N-oxidation is a recognized biotransformation reaction for many xenobiotics containing tertiary amine functionalities, such as a piperidine ring. researchgate.netmdpi.com In silico metabolic simulation tools like Meteor and CRAFT use knowledge-based systems to predict potential metabolites. researchgate.net These programs contain rules for common metabolic reactions, including N-oxidation. researchgate.netacs.org An electrochemical study provided evidence for the oxidation of Repaglinide at the piperidine nitrogen to yield an N-oxide, supporting the chemical feasibility of this transformation. acs.org The in silico prediction would therefore identify the piperidine nitrogen as a potential site for metabolic N-oxidation, likely mediated by CYP enzymes or flavin-containing monooxygenases (FMOs).

Prediction of Product Stability: The stability of a drug and its metabolites is essential for its safety and efficacy profile. The stability of Repaglinide has been assessed under forced degradation conditions, including acid and alkali hydrolysis, oxidation, and heat. echemi.com These studies show that Repaglinide degrades under oxidative, acidic, and basic conditions. echemi.com

The stability of the Repaglinide N-Oxide product can be predicted based on the general chemical properties of N-oxides. Aromatic N-oxides, like pyridine-N-oxide, are generally stable compounds. europa.eu However, their stability can be influenced by the pH of the solution. Some N-oxides can be sensitive to thermal degradation. acs.org In silico degradation prediction software, such as Zeneth, can forecast the stability of a molecule under various stress conditions by applying a rules-based approach. acs.org For Repaglinide N-Oxide, these tools would predict potential degradation pathways, such as reduction back to the parent amine (Repaglinide) or further rearrangements depending on the specific conditions.

| Degradation Condition | Observed Effect on Repaglinide | Predicted Stability/Reaction of Repaglinide N-Oxide |

| Acid Hydrolysis | Degradation occurs. echemi.com | Generally stable, but extreme pH may affect the N-O bond. |

| Alkali Hydrolysis | Degradation occurs. echemi.com | Generally expected to be reasonably stable in aqueous alkaline solutions. |

| **Oxidation (e.g., H₂O₂) ** | Degradation occurs. echemi.com | As an oxide, it is already in a higher oxidation state; may be resistant to further oxidation at the nitrogen. |

| Photodegradation | Degradation observed. nih.gov | N-oxides can be light-sensitive; stability would need specific evaluation. |

| Dry Heat | Degradation observed. echemi.com | Stability is variable; some N-oxides exhibit thermal instability. acs.org |

This table summarizes the known stability of Repaglinide under various conditions and provides a predicted stability profile for its N-oxide derivative based on general chemical principles.

Synthetic Approaches to Repaglinide N Oxide for Research and Reference Materials

Chemical Synthesis Protocols for Targeted N-Oxide Formation

The targeted formation of Repaglinide (B1680517) N-Oxide involves the direct oxidation of the parent Repaglinide molecule. The piperidine (B6355638) nitrogen in Repaglinide is susceptible to oxidation due to its nucleophilic nature. Standard organic chemistry protocols for the N-oxidation of tertiary amines are applicable, utilizing a range of oxidizing agents.

Commonly employed protocols involve the use of peroxy acids or hydrogen peroxide. nih.gov A prevalent and effective reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA), which is known for its selectivity in oxidizing nitrogen and sulfur atoms without affecting other sensitive functional groups under controlled conditions.

A typical synthesis protocol can be described as follows:

Dissolution: Repaglinide is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, to ensure all reactants are in the same phase.

Oxidation: A controlled amount of the oxidizing agent (e.g., mCPBA or hydrogen peroxide) is added to the solution, often portion-wise and at a reduced temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction and minimize side-product formation.

Monitoring: The reaction progress is monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material.

Work-up and Isolation: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium thiosulfate (B1220275) for peroxy acids). The product is then isolated through extraction and purified using chromatographic techniques, such as column chromatography or preparative HPLC, to yield pure Repaglinide N-Oxide.

Studies on Repaglinide have shown its instability under oxidative stress conditions, particularly with hydrogen peroxide (H₂O₂), leading to the formation of degradation products. researchgate.net This inherent reactivity is exploited for the deliberate synthesis of the N-oxide impurity. A patent for the purification of Repaglinide mentions treating the drug substance with hydrogen peroxide, a process that would inherently generate the N-oxide as a byproduct. epo.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of Repaglinide N-Oxide is essential to maximize the yield and purity of the final product, which is critical for its use as a reference standard. Key parameters that require careful optimization include the choice of oxidant, solvent, reaction temperature, and stoichiometry.

Key Optimization Parameters:

Oxidizing Agent: While mCPBA is effective, hydrogen peroxide offers a greener and more cost-effective alternative. However, its reactivity may need to be moderated, for instance by using it in combination with a catalyst or in a buffered medium.

Stoichiometry: The molar ratio of the oxidant to Repaglinide is a critical factor. An excess of the oxidant can lead to over-oxidation and the formation of other degradation products, while an insufficient amount will result in incomplete conversion.

Temperature: Low temperatures (0-25 °C) are generally preferred to enhance the selectivity of the N-oxidation and prevent the degradation of both the starting material and the product.

Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Chlorinated solvents are common, but greener alternatives are being explored.

The table below illustrates hypothetical optimization results based on common principles of N-oxidation reactions.

| Experiment | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | mCPBA (1.1) | Dichloromethane | 0 | 4 | 85 | 92 |

| 2 | mCPBA (1.5) | Dichloromethane | 0 | 4 | 90 | 88 |

| 3 | H₂O₂ (1.2) | Methanol | 25 | 8 | 70 | 85 |

| 4 | H₂O₂ (1.2) | Dichloromethane | 25 | 8 | 65 | 80 |

| 5 | mCPBA (1.1) | Dichloromethane | 25 | 2 | 88 | 91 |

Development of Green Chemistry Approaches for N-Oxide Synthesis

In line with modern pharmaceutical manufacturing principles, the development of green chemistry approaches for the synthesis of reference standards is of growing interest. mdpi.comnih.gov The goal is to minimize the use and generation of hazardous substances.

For the synthesis of Repaglinide N-Oxide, green approaches could include:

Safer Oxidants: Replacing peroxy acids like mCPBA with hydrogen peroxide is a significant improvement, as the only byproduct is water. nih.gov

Catalytic Systems: The use of catalysts can enhance the efficiency of safer oxidants like H₂O₂. For example, a CO₂-mediated oxidation involves the formation of a more reactive peroxymonocarbonate species in situ, allowing the reaction to proceed under milder conditions. nih.gov

Greener Solvents: Replacing chlorinated solvents such as dichloromethane with more environmentally benign alternatives like ethanol, 2-propanol, or even water (if solubility allows) is a key objective. researchgate.net

Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions can drastically reduce solvent waste. rsc.org

The following table compares a traditional synthesis protocol with a potential green alternative.

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Oxidant | m-chloroperoxybenzoic acid (mCPBA) | Hydrogen Peroxide (H₂O₂) |

| Solvent | Dichloromethane (DCM) | Ethanol or Water |

| Byproducts | m-chlorobenzoic acid | Water |

| Energy Use | Requires cooling to 0°C | Potentially room temperature with catalysis |

Impurity Control and Characterization During Synthesis

The primary purpose of synthesizing Repaglinide N-Oxide is for its use as a highly pure reference material. Therefore, rigorous control and characterization of impurities generated during its synthesis are paramount.

The main impurity is typically unreacted Repaglinide. Other potential impurities could arise from:

Over-oxidation: Formation of di-N-oxides or other oxidative degradation products.

Side Reactions: Degradation of the Repaglinide structure at other sites, although the piperidine nitrogen is generally the most reactive site for N-oxidation.

Reagent-Derived Impurities: Residual byproducts from the oxidizing agent, such as m-chlorobenzoic acid from mCPBA.

Analytical methods are crucial for detecting, identifying, and quantifying these impurities. Research on Repaglinide has established a variety of sensitive analytical techniques for impurity profiling. researchgate.netresearchgate.netnih.gov

Common Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating the N-oxide from Repaglinide and other impurities and for determining its purity. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used for the definitive structural elucidation of the synthesized N-oxide and any isolated impurities. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Confirms the presence of functional groups and can help distinguish the N-oxide from the parent drug. researchgate.net

The table below lists potential impurities and the methods used for their characterization.

| Potential Impurity | Origin | Primary Characterization Method(s) |

|---|---|---|

| Repaglinide (unreacted) | Incomplete reaction | HPLC/UPLC (quantification), LC-MS |

| Over-oxidation products | Excess oxidant, harsh conditions | LC-MS (identification), NMR |

| m-chlorobenzoic acid | Byproduct of mCPBA | HPLC, Extraction/Washing |

| Other degradation products | Non-selective oxidation | LC-MS, NMR |

Future Research Directions and Unaddressed Areas

Comprehensive Mechanistic Understanding of N-Oxidation Enzymes

The formation of Repaglinide (B1680517) N-Oxide, a metabolite and degradation product of Repaglinide, presents an area ripe for detailed enzymatic investigation. While the primary metabolism of Repaglinide is well-documented to be mediated by Cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, the exact mechanisms leading to the N-oxidation of the piperidine (B6355638) ring are not fully elucidated. nih.govresearchgate.netpharmgkb.orgnih.gov These enzymes are primarily responsible for the hydroxylation and N-dealkylation of Repaglinide to form metabolites M1, M2, and M4. nih.govpharmgkb.orgfda.gov

The electrochemical oxidation of Repaglinide has been shown to produce a piperidine N-oxide, suggesting the piperidine nitrogen is susceptible to oxidation. lew.ro Furthermore, Repaglinide N-Oxide has been identified as a significant degradation product under oxidative stress conditions. researchgate.nettandfonline.com Future research should aim to determine which specific enzymes are responsible for this N-oxidation reaction in vivo. While CYPs can perform N-oxidation, another major class of enzymes, the Flavin-containing monooxygenases (FMOs), are specialists in oxidizing soft nucleophilic heteroatoms like nitrogen and are a strong candidate for investigation. nih.gov FMOs play a significant role in the metabolism of many drugs, and their contribution to Repaglinide metabolism may be currently underestimated. nih.govresearchgate.net

Future studies should involve:

Incubation with Recombinant Enzymes: Incubating Repaglinide with a panel of recombinant human CYP and FMO enzymes to definitively identify which isoforms are capable of generating Repaglinide N-Oxide.

Inhibition Studies: Using specific chemical inhibitors and antibodies for CYP and FMO enzymes in human liver microsomes to clarify their relative contributions to N-oxide formation. nih.gov

Kinetic Profiling: Determining the kinetic parameters (Km and Vmax) for the formation of Repaglinide N-Oxide by the identified enzymes to understand the efficiency and capacity of this pathway.

A comprehensive understanding of the enzymatic basis for Repaglinide N-Oxide formation is crucial for predicting potential drug-drug interactions and inter-individual variability in its formation.

Advanced Analytical Techniques for Trace Analysis of N-Oxide

The detection and quantification of Repaglinide N-Oxide, particularly at trace levels in complex matrices like biological fluids or stressed pharmaceutical formulations, requires highly sensitive and specific analytical methods. Current analytical methodologies for Repaglinide and its related substances provide a strong foundation for this future work. innovareacademics.in

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the premier technique for this purpose. researchgate.nettandfonline.com It offers superior specificity and sensitivity compared to older methods like HPLC with UV detection. mdpi.comscirp.org Researchers have successfully used LC-MS/MS to characterize forced degradation products of Repaglinide, including the N-oxide metabolite, which was identified with a mass-to-charge ratio (m/z) of 451. researchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) methods can further enhance analysis by providing faster run times and improved resolution. researchgate.nettandfonline.com

Key areas for future development include:

Validated Bioanalytical Methods: Developing and validating robust LC-MS/MS methods for the quantification of Repaglinide N-Oxide in human plasma, urine, and feces. This would enable pharmacokinetic studies of the metabolite. Methods developed for the parent drug, which achieve limits of quantification in the sub-ng/mL range, demonstrate the feasibility of this approach. scirp.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): Employing techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for unambiguous identification and structural elucidation of the N-oxide and other trace-level metabolites or degradation products in complex mixtures. mdpi.com

Novel Sensing Technologies: Exploring the potential of electrochemical sensors, which have shown promise for the sensitive determination of the parent drug, for the direct and rapid detection of Repaglinide N-Oxide. mdpi.com

The table below summarizes the key parameters from an existing LC-MS/MS method used to identify Repaglinide N-Oxide as a degradation product, which can serve as a starting point for future analytical development. researchgate.net

| Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Parent Compound (Repaglinide) m/z | 453.2 [M+H]⁺ |

| N-Oxide Degradation Product (DP-1) m/z | 451 |

| Key N-Oxide Fragment Ion m/z | 398 |

| Chromatography | Reversed-phase UHPLC (e.g., Acquity BEH Shield-RP-C18) |

| Detection | UV at 214 nm and Mass Spectrometry |

High-Throughput Screening for N-Oxide Formation Predictors

Identifying factors that promote the formation of Repaglinide N-Oxide is critical for drug development and safety assessment. High-throughput screening (HTS) offers a powerful approach to rapidly test a large number of compounds or conditions for their potential to induce this specific metabolic or degradative transformation. While direct HTS assays for Repaglinide N-Oxide are not yet established, methodologies from other areas of drug discovery and catalysis can be adapted. sciopen.comnih.gov

Future research could focus on developing HTS assays such as:

Microsomal Stability Screens: Adapting traditional liver microsome stability assays to include specific quantification of Repaglinide N-Oxide as an endpoint. This would allow for the screening of large compound libraries to identify potent inhibitors or inducers of the N-oxidation pathway.

Cell-Based Reporter Assays: Engineering a cell line with a fluorescent or luminescent reporter system that is activated upon the formation of reactive oxygen species or specifically by N-oxide metabolites. N-oxide-based fluorescent probes have been successfully used in HTS to identify modulators of cellular processes. rsc.org

Machine Learning-Enhanced Screening: Combining experimental HTS data with machine learning algorithms to build predictive models. sciopen.comacs.org By screening a diverse set of catalyst-substrate pairs or drug-co-medication pairs, a quantitative structure-activity relationship (QSAR) model could be developed to predict the likelihood of a given compound promoting Repaglinide N-Oxide formation. acs.org

These HTS approaches would accelerate the identification of risk factors and provide valuable data for building predictive models of Repaglinide N-Oxide formation.

Theoretical Prediction of N-Oxide Reactivity and Stability Profiles

Computational chemistry and in silico modeling provide powerful, cost-effective tools to predict the properties of molecules like Repaglinide N-Oxide before extensive laboratory work is undertaken. mdpi.comd-nb.info By applying theoretical models, researchers can gain insights into the reactivity, stability, and potential biological interactions of this compound.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to correlate the structural features of Repaglinide N-Oxide with its chemical reactivity and biological activity. researchgate.netfrontiersin.org By comparing its predicted properties to those of the parent drug and other metabolites, it may be possible to forecast its potential for toxicity or drug-drug interactions. Similar studies have been used to compare the predicted hepatotoxicity of parent drugs and their N-oxide metabolites. mdpi.comresearchgate.net

ADMET Prediction: Employing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to forecast the pharmacokinetic and toxicological profile of Repaglinide N-Oxide. mdpi.com Such models can predict properties like membrane permeability, plasma protein binding, and inhibition of key metabolic enzymes or transporters. researchgate.netmdpi.com

The table below illustrates the types of properties that can be predicted using in silico tools, based on studies of other N-oxide compounds. mdpi.commdpi.com

| Predicted Property | Relevance to Repaglinide N-Oxide |

| Aqueous Solubility | Influences absorption and distribution. |

| LogP / LogD | Predicts lipophilicity and membrane permeability. |

| CYP Inhibition/Substrate Profile | Forecasts potential for drug-drug interactions. |

| Hepatotoxicity | Screens for potential liver injury. |

| hERG Inhibition | Assesses risk for cardiac arrhythmias. |

| Mutagenicity (Ames Test) | Predicts carcinogenic potential. |

These theoretical approaches can guide targeted experimental studies, saving significant time and resources in the characterization of Repaglinide N-Oxide.

Role of Repaglinide N-Oxide in Degradation Kinetics under Varied Conditions

Understanding the stability of Repaglinide and the formation of its degradation products, including Repaglinide N-Oxide, is essential for ensuring pharmaceutical quality and safety. Forced degradation studies have shown that Repaglinide is particularly susceptible to degradation under oxidative and acidic conditions. lew.romdpi.comnih.gov Repaglinide N-Oxide has been specifically identified as a major product of oxidative degradation. researchgate.nettandfonline.com

The degradation of Repaglinide has been shown to follow first-order or pseudo-first-order kinetics under various stress conditions. nih.gov Future research must now focus not just on the disappearance of the parent drug, but on the formation and subsequent degradation kinetics of the N-oxide itself.

Key research objectives should include:

Quantifying N-Oxide Formation: Using stability-indicating analytical methods to simultaneously measure the decrease in Repaglinide and the increase in Repaglinide N-Oxide under various stress conditions (e.g., different concentrations of H₂O₂, pH values, temperatures).

Kinetic Modeling: Determining the rate constants for the formation of Repaglinide N-Oxide. This will clarify its role as a transient intermediate or a stable end-product in the degradation pathway.

Photostability and Thermal Stability: While the parent drug shows some stability under photolytic and thermal stress, the specific stability of the isolated N-oxide has not been studied. lew.rosemanticscholar.org Such studies are necessary to fully understand its persistence.

The following table summarizes published degradation data for the parent drug, Repaglinide, highlighting the conditions under which its N-oxide is likely to form. nih.gov

| Stress Condition | Degradation (%) | Half-life (t₀.₅) in hours | Kinetic Order |

| 0.1 M HCl | 38.32% | 2.09 | First-order |

| 0.1 M NaOH | 7.24% | 12.50 | First-order |

| 3% H₂O₂ | 21.75% | 3.58 | First-order |

These data confirm that acidic and oxidative environments are most conducive to Repaglinide degradation and, by extension, the formation of products like Repaglinide N-Oxide. researchgate.netnih.gov A thorough kinetic study of the N-oxide's role will provide a complete picture of Repaglinide's stability profile.

Q & A

Basic: What methodological considerations are critical when designing comparative pharmacological studies between Repaglinide N-Oxide and other antidiabetic agents?

Answer:

When comparing Repaglinide N-Oxide with other agents (e.g., Acarbose), prioritize:

- Endpoint Selection : Use validated biomarkers such as HbA1c, postprandial glucose (PPG), and fasting plasma glucose (FPG) to assess glycemic control .

- Side Effect Monitoring : Track weight gain (common with Repaglinide) and hypoglycemic episodes via continuous glucose monitoring or patient diaries .

- Study Population : Stratify newly diagnosed T2DM patients with postprandial hyperglycemia to isolate drug-specific effects .

- Statistical Power : Ensure sample sizes are calculated to detect clinically relevant differences (e.g., ≥0.5% HbA1c reduction) using tools like G*Power .

Advanced: How can researchers resolve contradictions in preclinical data on Repaglinide N-Oxide’s metabolic effects (e.g., weight gain vs. glycemic efficacy)?

Answer:

Address discrepancies through:

- Dose-Response Analysis : Test multiple doses to identify therapeutic windows where efficacy outweighs adverse effects .

- Mechanistic Studies : Use knockout animal models to isolate pathways (e.g., insulin secretion vs. adipogenesis) .

- Meta-Analysis : Aggregate data from heterogeneous studies using random-effects models to quantify effect sizes and heterogeneity (I² statistic) .

- Validation : Replicate findings in human-derived cell lines (e.g., pancreatic β-cells) under standardized NIH guidelines for preclinical rigor .

Basic: What oxidation reagents and conditions are optimal for synthesizing Repaglinide N-Oxide?

Answer:

Common methods include:

- Hydrogen Peroxide (H₂O₂) : React with Repaglinide in acetic acid at 50–60°C for 6–8 hours. Monitor completion via TLC or HPLC .

- Peracids (e.g., mCPBA) : Use dichloromethane as a solvent at room temperature for higher regioselectivity .

- Characterization : Confirm N-oxide formation using NMR (shift in N-methyl protons) and FT-IR (N-O stretch at ~1250 cm⁻¹) .

Advanced: How do Central Composite Design (CCD) and D-Optimal Design compare in optimizing Repaglinide N-Oxide formulations?

Answer:

- CCD : Ideal for quadratic modeling, requiring 5–7 levels per factor. Use to assess interactions between excipients (e.g., polymer concentration, floating agents). Validate via R² (>0.9) and adjusted R² (<10% difference from R²) .

- D-Optimal : Minimizes experimental runs while maximizing information. Prioritize for multi-factor studies (e.g., 3+ variables). Evaluate using prediction error (relative error <5%) and leverage plots to detect outliers .

- Software : Implement Design-Expert® for ANOVA, contour plots, and 3D surface modeling. Compare adequacy of precision (>4 indicates robust signal-to-noise ratio) .

Basic: How should researchers structure the "Methods" section for Repaglinide N-Oxide synthesis to ensure reproducibility?

Answer:

Include:

- Reagent Purity : Specify grades (e.g., ≥99% HPLC-grade H₂O₂) and suppliers (with city/country if non-U.S.) .

- Step-by-Step Protocol : Detail reaction times, temperatures, and purification steps (e.g., column chromatography with silica gel 60) .

- Validation : Report yields, purity (HPLC area%), and spectral data (NMR, HRMS) for all batches .

- Ethics Compliance : For preclinical studies, reference NIH guidelines on animal welfare and sample size justification .

Advanced: What strategies mitigate confounding variables in longitudinal studies of Repaglinide N-Oxide’s cardiovascular outcomes?

Answer:

- Covariate Adjustment : Use multivariate regression to control for baseline BMI, lipid profiles, and comorbidities .

- Time-Varying Analysis : Apply mixed-effects models to account for changes in insulin dosage or diet during the study .

- Sensitivity Analysis : Test robustness by excluding patients with non-adherence or protocol deviations .

- Endpoint Validation : Pair clinical outcomes (e.g., cardiovascular events) with biomarkers like hs-CRP or arterial stiffness indices .

Basic: What literature review strategies ensure comprehensive coverage of Repaglinide N-Oxide’s pharmacokinetic data?

Answer:

- Database Selection : Use PubMed, Scopus, and Web of Science with keywords: “Repaglinide N-Oxide,” “pharmacokinetics,” “N-oxide metabolites” .

- Filter Criteria : Limit to peer-reviewed articles (2010–present) and primary data (exclude reviews). Use MeSH terms for precision .

- Citation Tracking : Mine references from seminal papers (e.g., repaglinide metabolism studies by Kirchheiner et al.) .

- Data Extraction : Tabulate parameters (t½, Cmax, AUC) and note interspecies differences (human vs. rodent) .

Advanced: How can machine learning improve predictive modeling of Repaglinide N-Oxide’s metabolic stability?

Answer:

- Feature Selection : Use random forests to rank molecular descriptors (logP, polar surface area) impacting stability .

- Model Training : Train neural networks on datasets like CYP450-mediated oxidation rates (kcat) from liver microsome studies .

- Validation : Compare predicted vs. experimental t½ values using leave-one-out cross-validation (RMSECV <10%) .

- Software : Implement Python’s scikit-learn or R’s caret package for automated hyperparameter tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.